(S)-4-(1-Aminoethyl)benzoic acid hydrochloride
Description
Contextualizing (S)-4-(1-Aminoethyl)benzoic acid hydrochloride within the Domain of Chiral Building Blocks
In the landscape of organic synthesis, chiral building blocks are fundamental molecular fragments that possess one or more stereocenters. ambeed.com They are essential tools for chemists to construct complex, enantiomerically pure molecules, which are crucial in fields like pharmaceuticals, agrochemicals, and materials science. nbinno.com These building blocks act as key precursors, allowing for the precise control over the three-dimensional architecture of a target molecule, a hallmark of advanced chemical synthesis. ambeed.comnbinno.com
This compound is classified as such a chiral building block. moldb.com Its structure incorporates a stereocenter at the carbon atom adjacent to the amino group, making it a chiral primary amine. Furthermore, the presence of both an amine and a carboxylic acid group provides reactive sites for a variety of chemical transformations. This allows chemists to integrate this specific chiral motif into larger, more complex molecular frameworks. Chiral amines and amino acids are an extremely important class of chiral building blocks used in the synthesis of new drug molecules and chiral ligands.
Academic Significance of Enantiopure Compounds in Modern Chemical Synthesis
An enantiopure compound is one that contains only a single enantiomer, or one of the two mirror-image forms of a chiral molecule. fiveable.me The synthesis and use of enantiopure compounds are of paramount importance in modern chemistry, a concept driven largely by the pharmaceutical industry. fiveable.menih.gov Biological systems, such as the human body, are themselves chiral, composed of enantiopure molecules like L-amino acids and D-sugars. wikipedia.orgwikipedia.org Consequently, biological receptors and enzymes often interact differently with the two enantiomers of a chiral drug. fiveable.mewikipedia.org
This stereoselectivity means that one enantiomer of a drug may produce the desired therapeutic effect, while its mirror image could be inactive or, in some historical cases, cause severe adverse effects. wikipedia.orgub.edu Therefore, the ability to synthesize a single, desired enantiomer—an enantioselective synthesis—is a critical goal. wikipedia.org The use of enantiopure drugs can lead to improved efficacy, more predictable pharmacokinetics, and reduced toxicity. ub.edu This necessity has spurred the development of various methods to obtain enantiopure compounds, including asymmetric synthesis, which often relies on the use of chiral building blocks. fiveable.menih.gov
Research Trajectories and Potential Applications of this compound in Academic Settings
The research interest in this compound stems from its potential as a versatile intermediate in academic and industrial organic synthesis. While specific, large-scale applications are not extensively documented in publicly available literature, its structure suggests several clear research trajectories.
Primarily, it serves as a precursor in asymmetric synthesis. The chiral amine can be used to introduce a specific stereocenter into a target molecule. The benzoic acid portion of the molecule is also a key functional group, itself a building block for numerous derivatives used in the production of dyes, fragrances, and pharmaceutical compounds. annexechem.com The dual functionality allows for its incorporation into peptides, polymers, or as a ligand for asymmetric catalysis.
Given that structurally related amino benzoic acid derivatives are used as intermediates in the synthesis of pharmaceuticals, it is plausible that this compound is explored in similar academic research contexts. chemimpex.com For instance, compounds containing the aminobenzoic acid scaffold are investigated for various therapeutic areas. The specific stereochemistry of the (S)-enantiomer allows researchers to probe the structure-activity relationships of chiral molecules in biological systems. Its value lies in providing a reliable source of a specific, optically pure configuration for constructing new chemical entities with precisely controlled three-dimensional structures.
Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 916211-64-8 |
| Molecular Formula | C₉H₁₂ClNO₂ |
| Molecular Weight | 201.65 g/mol |
| Purity | Typically ≥97% |
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[(1S)-1-aminoethyl]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h2-6H,10H2,1H3,(H,11,12);1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWOFSYSPMCLJU-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916211-64-8 | |
| Record name | 916211-64-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for S 4 1 Aminoethyl Benzoic Acid Hydrochloride
Historical Perspectives and Evolution of Synthetic Routes to Chiral Amino Acid Derivatives
The journey to synthesize enantiopure chiral amino acids and their derivatives has undergone a significant transformation over the past century. Early methods relied heavily on the resolution of racemic mixtures. These classical approaches, while effective, are inherently inefficient as they are fundamentally separation techniques, with a maximum theoretical yield of 50% for the desired enantiomer unless a racemization and recycling process for the unwanted enantiomer is implemented.
The advent of asymmetric synthesis marked a paradigm shift, moving from separation to stereocontrolled creation. The development of chiral auxiliaries in the mid-to-late 20th century provided one of the first reliable methods for diastereoselective synthesis. These techniques involve temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate to direct a subsequent chemical transformation, after which the auxiliary is removed. This was followed by the rise of asymmetric catalysis, a more elegant and atom-economical approach. The development of chiral catalysts, based on transition metals or small organic molecules (organocatalysis), allows for the direct conversion of prochiral substrates into chiral products with high enantioselectivity using only a substoichiometric amount of the chiral catalyst. In recent decades, biocatalysis has emerged as a powerful and sustainable alternative, harnessing the exquisite stereoselectivity of enzymes to perform chemical transformations often unattainable through traditional chemical means.
Enantioselective Synthesis Strategies
The modern synthesis of (S)-4-(1-Aminoethyl)benzoic acid hydrochloride predominantly relies on enantioselective methods that construct the chiral center with high fidelity. These strategies can be broadly categorized into approaches mediated by chiral auxiliaries and those employing asymmetric catalysis.
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. While no specific literature detailing the use of chiral auxiliaries for the synthesis of (S)-4-(1-Aminoethyl)benzoic acid was identified, the application of established auxiliaries to analogous structures provides a clear blueprint for this approach.
Prominent examples of chiral auxiliaries used for the synthesis of α-chiral amines and acids include Evans' oxazolidinones and pseudoephedrine amides. In a typical sequence for an α-aryl amine, an α-keto acid precursor could be condensed with a chiral amine auxiliary, such as (S)-1-phenylethylamine, to form a chiral imine. rsc.org Subsequent reduction of the imine would proceed with facial selectivity dictated by the auxiliary, leading to a diastereomeric mixture of amines. Chromatographic separation of these diastereomers followed by removal of the auxiliary (e.g., by hydrogenolysis) would yield the enantiopure target amine.
Sulfur-based chiral auxiliaries, such as 1,3-thiazolidine-2-thiones, have also proven effective in controlling stereochemistry in various C-C bond-forming reactions, including aldol (B89426) and Michael additions, which can be steps in the synthesis of complex amino acid derivatives. scielo.org.mx
Table 1: Representative Chiral Auxiliary-Mediated Reactions for Chiral Amine/Acid Synthesis
| Auxiliary Type | Reaction | Key Features | Typical Diastereomeric Excess (d.e.) |
|---|---|---|---|
| Evans' Oxazolidinone | Asymmetric Alkylation/Aldol Reaction | Forms a chiral imide; directs alkylation or aldol condensation. | >95% |
| Pseudoephedrine | Asymmetric Alkylation | Forms a chiral amide; enolate alkylation is highly diastereoselective. | >90% |
| (S)-1-Phenylethylamine | Diastereoselective Reduction of Imines | Forms a chiral imine; reduction is facially selective. | Variable, depends on substrate and reducing agent |
Asymmetric catalysis is the most efficient method for generating chiral compounds, utilizing small amounts of a chiral catalyst to produce large quantities of an enantiomerically enriched product. This approach encompasses methods using transition metals, small organic molecules, and enzymes.
Transition metal-catalyzed asymmetric hydrogenation and asymmetric reductive amination are powerful tools for the synthesis of chiral amines from prochiral precursors like enamides, imines, or ketones. The direct asymmetric reductive amination of the corresponding ketone, 4-acetylbenzoic acid, is a highly attractive and atom-economical route to (S)-4-(1-Aminoethyl)benzoic acid.
This transformation is typically achieved using catalysts based on iridium (Ir) or ruthenium (Ru) complexed with chiral phosphine (B1218219) or diamine ligands. For instance, Ru-catalyzed direct asymmetric reductive amination of sterically hindered ketones with ammonium (B1175870) salts has been reported to proceed with high yields and excellent enantioselectivities (up to >99% ee). nih.gov Similarly, chiral iridium catalysts have been developed for the asymmetric transfer hydrogenation of imines, using hydrogen donors like formic acid or isopropanol, which can be a milder alternative to high-pressure hydrogenation. scispace.com The success of these reactions hinges on the precise design of the chiral ligand, which creates a chiral environment around the metal center, forcing the hydrogenation to occur on one face of the substrate.
Table 2: Examples of Asymmetric Reductive Amination of Aryl Ketones
| Catalyst System | Substrate Type | Hydrogen Source | Typical Yield | Typical Enantiomeric Excess (e.e.) |
|---|---|---|---|---|
| Ru(OAc)₂( (R)-dm-segphos) | β-Keto Amides | H₂ / NH₄OAc | High | 95-99% |
| [Ir(COD)Cl]₂ / Chiral Diamine | Aryl-Alkyl Ketones | H₂ / Amine | Excellent | >95% |
| Tethered Ru/TsDPEN | α-Keto Amides | HCOOH/NEt₃ | High | High |
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. For the synthesis of chiral α-amino acids and their derivatives, the asymmetric Strecker reaction is a classic and powerful method. masterorganicchemistry.com This reaction involves the addition of cyanide to an imine, followed by hydrolysis of the resulting α-aminonitrile. The use of a chiral catalyst, such as a thiourea (B124793) derivative, can render this process highly enantioselective. scispace.com The catalyst typically activates the imine through hydrogen bonding, directing the nucleophilic attack of the cyanide ion to one of the imine's prochiral faces.
Another relevant organocatalytic method is the asymmetric transfer hydrogenation of imines. rsc.org Chiral Brønsted acids, particularly phosphoric acids derived from BINOL, have emerged as highly effective catalysts for this transformation. In the presence of a hydrogen donor like a Hantzsch ester, these catalysts protonate the imine, forming a chiral ion pair that is then reduced stereoselectively. This method is known for its operational simplicity and mild reaction conditions.
Table 3: Organocatalytic Approaches to Chiral Amines
| Methodology | Catalyst Type | Precursors | Key Features | Typical Enantiomeric Excess (e.e.) |
|---|---|---|---|---|
| Asymmetric Strecker Reaction | Chiral Thiourea or Guanidine | Aldehyde/Ketone, Amine, Cyanide Source | Forms α-aminonitriles as intermediates. | Up to 98% |
| Asymmetric Transfer Hydrogenation | Chiral Phosphoric Acid (e.g., TRIP) | Imine, Hantzsch Ester | Mild, metal-free reduction. | Up to 99% |
Biocatalysis offers an exceptionally selective and environmentally benign route to chiral amines. Enzymes, operating under mild aqueous conditions, can exhibit near-perfect enantio- and regioselectivity. For the synthesis of (S)-4-(1-Aminoethyl)benzoic acid, two classes of enzymes are particularly relevant: transaminases (TAs) and amine dehydrogenases (AmDHs). nih.gov
Transaminases (TAs) , also known as aminotransferases, catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a ketone acceptor. mdpi.com An (S)-selective ω-transaminase can directly convert 4-acetylbenzoic acid into (S)-4-(1-Aminoethyl)benzoic acid with very high enantiomeric excess. The main challenge in these reactions is often the unfavorable equilibrium, which can be overcome by using a large excess of the amine donor or by removing the ketone byproduct in a coupled enzymatic system.
Amine Dehydrogenases (AmDHs) are a more recent addition to the biocatalytic toolbox. These enzymes catalyze the direct reductive amination of ketones using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor. rsc.org The cofactor is typically regenerated in situ using a sacrificial substrate like formate (B1220265) or glucose, catalyzed by a secondary dehydrogenase (e.g., formate dehydrogenase). Protein engineering has been instrumental in developing AmDHs with broad substrate scopes and high stability, making them highly effective for synthesizing a wide range of chiral amines, including α-aryl amines, from their corresponding ketones. nih.govresearchgate.netacs.org Engineered AmDHs have shown excellent activity and selectivity for various alkyl aryl ketones, demonstrating their potential for the efficient synthesis of the target molecule. nih.gov
Table 4: Biocatalytic Synthesis of Chiral Amines from Ketones
| Enzyme Class | Reaction | Amine Source | Key Advantages | Typical Enantiomeric Excess (e.e.) |
|---|---|---|---|---|
| Transaminase (TA) | Asymmetric Amination | Amine Donor (e.g., Isopropylamine) | High selectivity, commercially available enzymes. | >99% |
| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | Ammonia | High atom economy, water is the only byproduct. | >99% |
Diastereoselective Synthesis through Chiral Induction
Diastereoselective synthesis aims to create the desired stereocenter by using a chiral auxiliary, a molecule that temporarily attaches to the substrate and directs the stereochemical outcome of a subsequent reaction. While specific examples detailing the diastereoselective synthesis of this compound are not extensively reported in publicly available literature, the general principles of this method can be applied.
A plausible approach involves the use of a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, attached to a precursor molecule. For instance, 4-acetylbenzoic acid could be coupled with a chiral auxiliary to form a chiral enolate. The subsequent stereoselective reduction of the keto group, influenced by the chiral auxiliary, would yield a diastereomeric intermediate. Acidic hydrolysis would then cleave the auxiliary, affording the desired (S)-4-(1-Aminoethyl)benzoic acid. The success of this method hinges on the selection of an appropriate chiral auxiliary and reaction conditions that ensure high diastereoselectivity.
Chiral Resolution Techniques
Classical Resolution via Diastereomeric Salt Formation
Classical resolution through the formation of diastereomeric salts is a well-established and frequently utilized technique. This method involves reacting the racemic 4-(1-Aminoethyl)benzoic acid with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
A promising class of resolving agents for the resolution of racemic 4-(1-Aminoethyl)benzoic acid are derivatives of tartaric acid, such as O,O'-diacyltartaric acids (e.g., O,O'-dibenzoyltartaric acid or O,O'-di-p-toluoyltartaric acid). A Korean patent suggests the use of such derivatives for the resolution of structurally similar N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives, indicating their potential applicability here. google.com The process would involve dissolving the racemic amine and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize. This salt is then isolated, and the desired (S)-enantiomer is liberated by treatment with a base, followed by conversion to the hydrochloride salt. The enantiomeric excess (ee) of the final product is highly dependent on the efficiency of the crystallization step.
Table 1: Classical Resolution of 4-(1-Aminoethyl)benzoic acid
| Resolving Agent | Solvent | Diastereomeric Salt Yield (%) | Enantiomeric Excess (ee) of (S)-enantiomer (%) |
| O,O'-Di-p-toluoyl-L-tartaric acid | Methanol/Water | Data not available | Data not available |
| (R)-Mandelic Acid | Ethanol | Data not available | Data not available |
| (1S)-Camphor-10-sulfonic acid | Isopropanol | Data not available | Data not available |
Kinetic Resolution Using Chemical or Enzymatic Methods
Kinetic resolution is another powerful technique that relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other enantiomer in excess.
Enzymatic Kinetic Resolution: Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic amines and their derivatives. A common strategy involves the acylation of the racemic amine, where the enzyme selectively acylates one enantiomer at a much faster rate than the other. For 4-(1-Aminoethyl)benzoic acid, its ester derivative (e.g., the ethyl or methyl ester) would be a suitable substrate for enzymatic resolution.
In a typical procedure, the racemic ester of 4-(1-Aminoethyl)benzoic acid would be treated with an acylating agent in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB), in an organic solvent. The enzyme would preferentially acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The separation of the unreacted (S)-ester from the acylated (R)-amine can then be achieved by chromatography or extraction. The success of this method is determined by the enantioselectivity (E-value) of the enzyme, with higher E-values leading to higher enantiomeric excess of the product at a given conversion.
Table 2: Enzymatic Kinetic Resolution of 4-(1-Aminoethyl)benzoic acid Esters
| Enzyme | Acylating Agent | Solvent | Enantiomeric Excess (ee) of (S)-ester (%) | Conversion (%) |
| Candida antarctica Lipase B (CALB) | Isopropenyl acetate (B1210297) | Toluene | >95 | ~50 |
| Pseudomonas cepacia Lipase (PCL) | Vinyl acetate | Hexane (B92381) | Data not available | Data not available |
| Porcine Pancreatic Lipase (PPL) | Acetic anhydride | Dichloromethane | Data not available | Data not available |
Note: The data presented for CALB is a representative example based on typical lipase-catalyzed resolutions of similar amines. Specific data for the resolution of 4-(1-Aminoethyl)benzoic acid esters is not widely reported.
Development of Novel and Efficient Synthetic Pathways
The quest for more efficient and sustainable methods for synthesizing enantiomerically pure compounds is an ongoing area of research. For this compound, novel pathways could involve asymmetric catalysis.
One such approach is the asymmetric hydrogenation of a suitable prochiral precursor. For example, the asymmetric hydrogenation of 4-acetylbenzoic acid or its derivatives, such as an oxime or imine, using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands) could directly yield the (S)-amine with high enantioselectivity. This method is often highly efficient and atom-economical.
Another innovative approach could be the use of transaminases. Biocatalytic asymmetric amination of 4-acetylbenzoic acid using an engineered (S)-selective transaminase with an amino donor like isopropylamine could provide a direct and green route to the desired product.
Comparative Analysis of Synthetic Yields, Enantioselectivities, and Scalability for Academic Research
For academic research, the choice of synthetic method often depends on a balance of factors including yield, enantioselectivity, cost, and experimental simplicity.
Table 3: Comparative Analysis of Synthetic Methodologies
| Method | Typical Yield (%) | Typical Enantioselectivity (%) | Scalability | Advantages for Academic Research | Disadvantages for Academic Research |
| Diastereoselective Synthesis | 60-80 (overall) | 80-95 (diastereomeric excess) | Moderate | Predictable stereochemical outcome. | Requires synthesis and removal of chiral auxiliary; may require chromatography. |
| Classical Resolution | <50 (for desired enantiomer) | >98 (after recrystallization) | High | Simple experimental setup; can achieve very high enantiopurity. | Theoretical maximum yield is 50%; requires screening of resolving agents and solvents. |
| Enzymatic Kinetic Resolution | <50 (for desired enantiomer) | >95 | Moderate | High enantioselectivity; mild reaction conditions. | Theoretical maximum yield is 50%; requires enzyme and specific substrates. |
| Asymmetric Catalysis | 70-95 | 90-99 (enantiomeric excess) | High | High yield and enantioselectivity; atom-economical. | Requires specialized and often expensive chiral catalysts and ligands. |
Analysis:
Classical resolution is a straightforward and often effective method for obtaining highly enantiopure material. However, the inherent limitation of a 50% maximum yield for the desired enantiomer can be a significant drawback, especially for larger-scale preparations.
Enzymatic kinetic resolution provides an environmentally friendly route with high enantioselectivity. Similar to classical resolution, the maximum theoretical yield is 50%. The cost and availability of suitable enzymes might also be a consideration.
Asymmetric catalysis , while requiring more sophisticated catalysts, presents the most efficient approach in terms of yield and atom economy, directly producing the desired enantiomer in high enantiomeric excess. For academic research focused on developing novel and efficient synthetic methods, this approach is often the most desirable.
Applications of S 4 1 Aminoethyl Benzoic Acid Hydrochloride As a Chiral Building Block
Utilization in the Synthesis of Complex Organic Molecules
The enantiomerically pure nature of (S)-4-(1-Aminoethyl)benzoic acid hydrochloride makes it an important starting material for the synthesis of a variety of complex organic structures.
In the realm of pharmaceutical research, the precise three-dimensional structure of a molecule is often directly linked to its efficacy and safety. Chiral building blocks like this compound are instrumental in the synthesis of stereodefined pharmaceutical intermediates. These intermediates are crucial for the development of new therapeutic agents. For instance, the primary amine and the carboxylic acid functionalities on the molecule allow for a range of chemical modifications, enabling chemists to construct more elaborate molecules with desired stereochemistry for investigation as potential drug candidates.
While specific, publicly available examples detailing the direct use of this compound in the synthesis of named pharmaceutical intermediates are limited, the fundamental principles of chiral synthesis support its potential utility in this area. The general strategy involves coupling the chiral amine or acid moiety with other molecular fragments to build up the desired complex structure, ensuring the stereocenter is maintained throughout the synthetic sequence.
Table 1: Potential Pharmaceutical Scaffolds Incorporating Chiral Aminoethylbenzoic Acid Moieties
| Scaffold Type | Potential Therapeutic Area | Rationale for Chiral Center |
|---|---|---|
| Kinase Inhibitors | Oncology | Specific binding to the chiral pocket of the enzyme's active site. |
| Protease Inhibitors | Virology, Oncology | Mimicking the stereochemistry of natural peptide substrates. |
This table is illustrative and based on the general applications of chiral building blocks in drug discovery.
The total synthesis of natural products, often complex molecules with numerous stereocenters, represents a significant challenge in organic chemistry. Chiral building blocks provide a way to introduce stereochemical control early in a synthetic route. Although direct documented instances of this compound in the total synthesis of a specific natural product are not readily found in scientific literature, its structural motif is present in various natural and designed molecules. Synthetic chemists could potentially utilize this compound to construct fragments of larger, more complex natural products or to create analogues of natural products for structure-activity relationship studies.
Similar to pharmaceuticals, the biological activity of agrochemicals, such as herbicides, insecticides, and fungicides, can be highly dependent on stereochemistry. The use of enantiomerically pure starting materials is a key strategy in the development of more effective and environmentally benign crop protection agents. While specific examples are not widely reported, this compound could theoretically serve as a chiral precursor for novel agrochemical candidates, where the stereocenter could influence the compound's interaction with its biological target in a pest or plant.
Integration into Chiral Ligand and Organocatalyst Design
The development of new catalysts for asymmetric synthesis is a major focus of chemical research. Chiral molecules like this compound can be used as the foundation for creating new chiral ligands and organocatalysts.
Chiral ligands are organic molecules that coordinate to a metal center to create a chiral catalyst. These catalysts can then be used to promote chemical reactions that produce one enantiomer of a product in excess over the other. The amino and carboxylic acid groups of this compound provide convenient handles for attaching other coordinating groups, such as phosphines or other nitrogen-containing heterocycles. This allows for the design and synthesis of novel ligand architectures. The stereocenter of the original building block is incorporated into the ligand, creating a chiral environment around the metal center that can influence the stereochemical outcome of a catalyzed reaction.
Table 2: Potential Chiral Ligand Types Derived from Amino Acids
| Ligand Class | Metal Compatibility | Typical Asymmetric Reactions |
|---|---|---|
| P,N-Ligands | Palladium, Rhodium, Iridium | Allylic Alkylation, Hydrogenation |
| N,N-Ligands | Copper, Ruthenium | Cyclopropanation, Diels-Alder |
This table represents general classes of chiral ligands that can be synthesized from chiral amino acid precursors.
Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. Chiral amines and their derivatives are a prominent class of organocatalysts. The (S)-aminoethyl group in the title compound makes it a potential scaffold for the development of new organocatalysts. For example, the primary amine could be functionalized to create secondary amines or amides that can act as catalysts for reactions such as asymmetric aldol (B89426) or Michael additions. The benzoic acid moiety could also be modified to introduce other functional groups that could participate in the catalytic cycle.
Applications in Materials Science and Polymer Chemistry
The bifunctional nature of this compound, possessing both an amine and a carboxylic acid group, allows it to be readily incorporated into polymeric and supramolecular structures. The presence of a chiral center is crucial for imbuing these materials with specific optical, recognition, and catalytic properties.
Synthesis of Chiral Polymers and Oligomers for Advanced Materials Research
While specific examples of large-scale industrial use are not widely documented in publicly available research, the fundamental reactivity of this compound makes it a candidate for the synthesis of chiral polyamides and other polymers through condensation polymerization. The resulting polymers would possess repeating chiral units, influencing their secondary structure and macroscopic properties.
Table 1: Potential Chiral Polymers Derived from this compound
| Polymer Type | Potential Monomers | Key Polymer Feature | Potential Application Area |
| Polyamide | This compound (self-condensation) or with a dicarboxylic acid/diamine | Introduction of a regular chiral motif along the polymer backbone. | Chiral stationary phases for chromatography, membranes for enantioselective separation. |
| Polyester | This compound (after conversion of amine to alcohol) with a dicarboxylic acid | Chirality and potential for liquid crystalline phases. | Optically active films and coatings. |
The synthesis of such polymers would allow researchers to investigate the relationship between the molecular chirality of the monomer and the macroscopic properties of the resulting material, such as its ability to form helical structures or interact with polarized light.
Development of Chiral Supramolecular Assemblies and Frameworks
Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures. The functional groups on this compound—the carboxylic acid and the amino group—are ideal for forming hydrogen bonds, ionic interactions, and other non-covalent bonds.
This molecule can be envisioned as a key component in the formation of:
Chiral Liquid Crystals: The rigid aromatic core and the chiral side chain could lead to the formation of chiral nematic or smectic phases.
Metal-Organic Frameworks (MOFs): The carboxylate group can coordinate with metal ions to form extended, porous frameworks. The chiral amine group would decorate the pores of the MOF, creating a chiral environment that could be used for enantioselective separations or catalysis.
Self-Assembled Monolayers: The molecule could be functionalized to anchor onto surfaces, creating chiral interfaces for various applications.
While specific research detailing these applications for this exact compound is limited, the principles of supramolecular chemistry strongly suggest its suitability for these purposes.
Contributions to Chiral Recognition and Sensing Systems
Chiral recognition is a critical process in many areas of chemistry and biology. The development of artificial systems that can distinguish between enantiomers is a major goal of modern analytical chemistry. This compound can serve as a fundamental unit in the design of such systems.
The molecule itself, or derivatives thereof, can be incorporated into various platforms to create chiral sensors. The underlying principle is that the chiral environment created by the building block will interact differently with the two enantiomers of a target molecule, leading to a measurable change in a signal.
Table 2: Potential Chiral Sensing Mechanisms Utilizing this compound
| Sensing Platform | Principle of Operation | Potential Analyte |
| Fluorescent Sensors | The molecule is functionalized with a fluorophore. Binding of a chiral analyte causes a change in the fluorescence intensity or polarization. | Chiral drugs, amino acids. |
| Electrochemical Sensors | The molecule is immobilized on an electrode surface. Enantioselective binding of an analyte alters the electrochemical response. | Chiral amines, carboxylic acids. |
| Quartz Crystal Microbalance (QCM) Sensors | A surface coated with a chiral layer containing the molecule shows a mass change upon selective binding of one enantiomer. | Volatile chiral compounds. |
The effectiveness of these sensors would depend on the strength and selectivity of the interactions between the chiral building block and the analyte. These interactions are often a combination of hydrogen bonding, electrostatic interactions, and steric hindrance, all of which can be modulated by the structure of this compound.
Role of S 4 1 Aminoethyl Benzoic Acid Hydrochloride in Asymmetric Catalysis
Design and Synthesis of Chiral Ligands Derived from (S)-4-(1-Aminoethyl)benzoic acid hydrochloride
The bifunctional nature of this compound, with its reactive amino and carboxyl groups, provides multiple avenues for chemical modification to generate novel chiral ligands. These modifications can be tailored to influence the steric and electronic properties of the resulting ligands, which in turn dictate their efficacy in asymmetric catalysis.
Phosphine-based Ligands
Chiral phosphine (B1218219) ligands are paramount in asymmetric catalysis, and this compound can serve as a valuable scaffold for their synthesis. The primary amine functionality offers a convenient handle for the introduction of phosphine moieties.
A plausible synthetic route involves the initial N-alkylation or N-arylation of the amino group, followed by reaction with a suitable phosphinating agent. For instance, reaction of the amine with two equivalents of a chlorophosphine in the presence of a base would yield a bidentate P,N-ligand. The benzoic acid group could either be protected prior to this sequence or utilized to further functionalize the ligand, for example, by forming an ester or an amide to modulate solubility or introduce a secondary coordination site.
Alternatively, the amino group can be converted into a hydroxyl group via diazotization, followed by tosylation or mesylation. Subsequent nucleophilic substitution with a phosphide (B1233454) anion would introduce the desired phosphine group. The carboxylic acid functionality could be converted to an amide, which could then be reduced to an amine and subsequently phosphinated, leading to ligands with different spacer lengths and electronic properties.
A general synthetic approach to a P,N-ligand derived from (S)-4-(1-Aminoethyl)benzoic acid is outlined below:
| Step | Reaction | Reagents and Conditions |
| 1 | Protection of the carboxylic acid | e.g., SOCl₂, MeOH |
| 2 | N-Phosphination | e.g., Ph₂PCl, Et₃N |
| 3 | Deprotection of the carboxylic acid (optional) | e.g., LiOH, H₂O |
This modular approach allows for the synthesis of a library of phosphine-based ligands with varying steric and electronic properties by judicious choice of the phosphinating agent and modifications to the benzoic acid moiety.
N-Heterocyclic Carbene Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis. The chiral amine functionality of this compound makes it an excellent precursor for the synthesis of chiral NHC ligands.
A common strategy for the synthesis of chiral NHCs involves the condensation of a chiral diamine with a glyoxal (B1671930) derivative to form a dihydroimidazolium salt, which is the direct precursor to the NHC. To utilize this compound, the carboxylic acid would first need to be converted into a second amino group. This can be achieved through a Curtius, Hofmann, or Schmidt rearrangement of a carboxylic acid derivative (e.g., an acyl azide). The resulting chiral diamine can then be reacted with glyoxal and an appropriate orthoformate to yield the desired imidazolinium salt.
Another approach involves the initial formation of an imidazole (B134444) ring. The amino group of (S)-4-(1-Aminoethyl)benzoic acid (after protection of the carboxylic acid) can be reacted with a 1,2-dicarbonyl compound and an aldehyde, followed by cyclization to form an imidazole. Subsequent N-alkylation and deprotonation would generate the chiral NHC.
A representative synthetic pathway to an NHC ligand precursor is as follows:
| Step | Reaction | Reagents and Conditions |
| 1 | Conversion of carboxylic acid to primary amine | e.g., 1. SOCl₂, 2. NaN₃, 3. Heat, 4. H₃O⁺ |
| 2 | Formation of imidazolinium salt | e.g., Glyoxal, HC(OEt)₃, NH₄Cl |
| 3 | Deprotonation to form NHC | e.g., Strong base (e.g., KHMDS) |
The steric and electronic properties of the resulting NHC ligand can be fine-tuned by varying the substituents on the imidazole backbone.
Amide and Carbamate-based Ligands
The presence of both an amino and a carboxylic acid group in this compound makes it an ideal candidate for the synthesis of chiral amide and carbamate-based ligands. These ligands can act as bidentate or even tridentate chelators for transition metals.
Amide-based ligands can be readily synthesized by coupling the carboxylic acid functionality with a chiral amine or amino alcohol, or by reacting the amino group with a chiral carboxylic acid. This modular approach allows for the creation of a diverse library of ligands with different steric environments and coordinating atoms. For example, coupling the benzoic acid moiety with a chiral amino alcohol would result in a ligand with both nitrogen and oxygen donor atoms.
Carbamate-based ligands can be prepared by reacting the amino group with a chloroformate or by a three-component coupling of the amine, carbon dioxide, and an alkyl halide. The resulting carbamate (B1207046) can act as a coordinating group and also influence the steric bulk of the ligand.
A straightforward synthesis of a chiral amide-based ligand is depicted below:
| Step | Reaction | Reagents and Conditions |
| 1 | Amide coupling | Chiral amine, coupling agent (e.g., DCC, EDC) |
The versatility of amide and carbamate bond formation allows for the incorporation of a wide range of functionalities, enabling the rational design of ligands for specific catalytic applications.
Applications of Derived Ligands in Transition Metal-Catalyzed Asymmetric Reactions
The chiral ligands hypothetically derived from this compound are expected to be effective in a variety of transition metal-catalyzed asymmetric reactions, most notably in asymmetric hydrogenation and asymmetric allylic alkylation.
Asymmetric Hydrogenation Reactions
Asymmetric hydrogenation is a powerful tool for the synthesis of enantiomerically enriched compounds. Chiral phosphine and NHC ligands play a crucial role in the rhodium-, ruthenium-, and iridium-catalyzed versions of this reaction.
Ligands derived from this compound, particularly the phosphine-based and NHC ligands, would be expected to form active and enantioselective catalysts for the hydrogenation of prochiral olefins, ketones, and imines. The stereochemical outcome of these reactions is highly dependent on the structure of the ligand, and the modular synthesis of the proposed ligands would allow for the optimization of enantioselectivity for a given substrate.
For example, a rhodium complex of a P,N-ligand derived from our target molecule could be employed in the asymmetric hydrogenation of dehydroamino acids to produce chiral amino acids. The expected performance of such a catalyst, based on structurally similar ligands, is summarized in the following table:
| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |
| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(PN₂)]BF₄ | High | rsc.org |
| Itaconic acid derivatives | Ru(OAc)₂(chiral phosphine) | High | Analogous systems |
The electrostatic interactions and hydrogen bonding capabilities that could be engineered into the ligands by modifying the benzoic acid moiety might play a significant role in substrate recognition and stereodifferentiation.
Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a fundamental carbon-carbon bond-forming reaction. The enantioselectivity of this reaction is primarily controlled by the chiral ligand coordinated to the palladium center. Chiral phosphine, NHC, and amide/carbamate-based ligands have all been successfully employed in this transformation. mdpi.comnih.gov
The ligands designed from this compound would be suitable candidates for palladium-catalyzed AAA reactions. The steric and electronic properties of these ligands could be tuned to achieve high enantioselectivity for a variety of substrates and nucleophiles.
For instance, a palladium complex bearing a chiral phosphine-amide ligand derived from our starting material could be used in the allylic alkylation of 1,3-diphenylallyl acetate (B1210297) with dimethyl malonate. The expected high enantioselectivity is based on the performance of similar ligand classes in this benchmark reaction.
| Substrate | Nucleophile | Ligand Type | Enantiomeric Excess (ee) | Reference |
| 1,3-Diphenylallyl acetate | Dimethyl malonate | Chiral Phosphine-Amide | High | mdpi.com |
| rac-1,3-Dioxolan-2-one derivatives | Azlactones | Chiral Phosphoramidite | High | acs.org |
The ability to create a library of ligands from a single chiral precursor would facilitate the rapid screening and optimization of catalysts for specific AAA reactions, highlighting the potential of this compound as a versatile platform for ligand development.
Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Diels-Alder, Heck, Suzuki)
The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis, enabling the construction of complex chiral molecules. Chiral ligands play a crucial role in transition metal-catalyzed reactions such as the Diels-Alder, Heck, and Suzuki couplings, by creating a chiral environment around the metal center and directing the stereochemical outcome of the reaction. While specific studies employing this compound in these reactions are not extensively documented, its structure suggests its potential as a precursor to valuable chiral ligands.
Derivatives of (S)-4-(1-Aminoethyl)benzoic acid could be envisioned to act as bidentate or monodentate ligands for various transition metals, including palladium, rhodium, and copper, which are commonly used in these coupling reactions. The amino group and the carboxylic acid group can be modified to create a range of ligands with tailored steric and electronic properties. For instance, the amino group can be functionalized to form amides, phosphinamides, or Schiff bases, while the carboxylic acid can be converted to esters or amides, which can bear additional coordinating moieties.
Diels-Alder Reaction: In the context of the Diels-Alder reaction, Lewis acid catalysis is a common strategy to accelerate the reaction and control its stereoselectivity. Chiral ligands derived from amino acids have been successfully used to modify Lewis acids for asymmetric versions of this cycloaddition. A derivative of (S)-4-(1-Aminoethyl)benzoic acid could potentially coordinate to a metal center, creating a chiral Lewis acid catalyst that activates the dienophile and directs the approach of the diene from a specific face, leading to high enantioselectivity.
Heck Reaction: The asymmetric Heck reaction is a powerful tool for the synthesis of chiral alkenes. The stereoselectivity of this reaction is highly dependent on the chiral ligand coordinated to the palladium catalyst. Amino acid-based ligands, particularly phosphine derivatives, have shown promise in this area. sciencepublishinggroup.com A phosphine-containing derivative of (S)-4-(1-Aminoethyl)benzoic acid could act as a P,N-bidentate ligand, which are known to be effective in controlling the enantioselectivity of the Heck reaction. nih.gov
Suzuki Coupling: The Suzuki coupling is a versatile method for the formation of C-C bonds between aryl or vinyl halides and boronic acids. Asymmetric variants of this reaction often rely on chiral phosphine ligands to induce enantioselectivity in the formation of atropisomeric biaryls or products with chiral centers. nih.gov Derivatives of (S)-4-(1-Aminoethyl)benzoic acid, particularly those incorporating phosphine groups, could be explored as ligands for palladium in asymmetric Suzuki couplings. The rigid aromatic backbone and the defined stereocenter of the parent molecule could provide a well-defined chiral pocket around the metal catalyst. mdpi.com
To illustrate the potential of such ligands, a hypothetical data table for an asymmetric Suzuki coupling is presented below. This table showcases the kind of results that might be expected if a chiral phosphine ligand derived from (S)-4-(1-Aminoethyl)benzoic acid were to be successfully employed.
| Entry | Aryl Halide | Boronic Acid | Ligand | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | 1-bromo-2-methylnaphthalene | phenylboronic acid | L1 | 85 | 92 |
| 2 | 1-bromo-2-methoxynaphthalene | o-tolylboronic acid | L1 | 91 | 95 |
| 3 | 2-bromotoluene | 1-naphthylboronic acid | L1* | 78 | 88 |
*L1 represents a hypothetical chiral phosphine ligand derived from this compound.
Direct Organocatalytic Activity of this compound or its Simple Derivatives
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric catalysis, alongside biocatalysis and transition metal catalysis. Chiral primary amines and their derivatives are a prominent class of organocatalysts, capable of activating substrates through the formation of enamines or iminium ions.
Given the primary amino group present in this compound, it is conceivable that this compound or its simple derivatives could function as organocatalysts. For instance, the free base form could potentially catalyze reactions such as asymmetric Michael additions, aldol (B89426) reactions, or Mannich reactions. The presence of the carboxylic acid group could also allow for bifunctional catalysis, where both the amino and carboxyl groups participate in the catalytic cycle, for example, through hydrogen bonding interactions to activate the substrate and control the stereochemistry.
Structurally similar chiral benzylic amines have been shown to be effective organocatalysts in various transformations. researchgate.net For instance, they can catalyze the asymmetric addition of nucleophiles to aldehydes or imines. A simple derivative, such as the corresponding amide or ester of (S)-4-(1-Aminoethyl)benzoic acid, might exhibit enhanced solubility in organic solvents and improved catalytic activity.
A hypothetical example of its application in an asymmetric Michael addition is presented in the table below, illustrating the potential for achieving high yields and enantioselectivities.
| Entry | Michael Donor | Michael Acceptor | Catalyst* | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Propanal | Nitrostyrene | (S)-4-(1-Aminoethyl)benzoic acid | 75 | 85 |
| 2 | Cyclohexanone | Nitrostyrene | (S)-4-(1-Aminoethyl)benzoic acid | 82 | 90 |
| 3 | Propanal | Chalcone | (S)-4-(1-Aminoethyl)benzoic acid | 68 | 80 |
*Hypothetical results for the direct use of the free base form of the title compound as an organocatalyst.
Immobilization Strategies for Heterogeneous Catalysis Utilizing this compound Derivatives
The immobilization of homogeneous catalysts onto solid supports is a crucial strategy for improving their practical applicability, as it facilitates catalyst separation and recycling, leading to more sustainable and cost-effective processes. The bifunctional nature of this compound, with its amino and carboxylic acid groups, provides convenient handles for covalent attachment to a variety of solid supports.
Potential immobilization strategies could involve:
Amide bond formation: The carboxylic acid functionality can be activated and reacted with an amino-functionalized support, such as aminopropyl-silica or a polystyrene resin bearing amino groups. Alternatively, the amino group of the molecule can be acylated with a carboxylic acid-functionalized support.
Esterification: The carboxylic acid can be esterified with a hydroxyl-functionalized support material.
Reductive amination: The amino group can be attached to an aldehyde-functionalized support via reductive amination.
Once immobilized, derivatives of (S)-4-(1-Aminoethyl)benzoic acid could serve as heterogeneous catalysts or ligands. For example, an immobilized phosphine derivative could be used as a recyclable ligand for palladium-catalyzed cross-coupling reactions. This approach would combine the high activity and selectivity of a homogeneous catalyst with the ease of handling of a heterogeneous system.
The choice of the support material (e.g., silica, alumina, polymers, magnetic nanoparticles) and the length and nature of the linker can significantly influence the performance of the immobilized catalyst. A well-designed linker can provide sufficient flexibility for the catalytic center to adopt its active conformation, while a suitable support can offer high surface area and mechanical stability. The development of such immobilized catalysts based on this compound could pave the way for their application in continuous flow reactors, further enhancing their industrial relevance. tut.ac.jp
The table below provides a conceptual overview of potential immobilization strategies and their applications.
| Support Material | Functional Group for Attachment | Immobilization Chemistry | Potential Catalytic Application |
|---|---|---|---|
| Silica Gel (SiO2) | -COOH | Amidation with aminopropyl-functionalized silica | Heterogeneous organocatalyst |
| Polystyrene Resin | -NH2 | Amidation with carboxyl-functionalized resin | Support for a chiral ligand |
| Magnetic Nanoparticles (Fe3O4) | -COOH | Carbodiimide coupling to amino-functionalized nanoparticles | Easily separable catalyst |
Synthesis and Reactivity of Derivatives and Analogues of S 4 1 Aminoethyl Benzoic Acid Hydrochloride
Chemical Modifications at the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle that can be converted into numerous other functionalities, including esters, amides, and alcohols. These transformations are fundamental in organic synthesis for modulating the polarity, reactivity, and biological interactions of the parent molecule.
Esterification and Amidation Reactions
Esterification: The conversion of the carboxylic acid to an ester is a common strategy to mask the acidity of the carboxyl group or to prepare intermediates for further reactions. Fischer esterification is a classical method for this transformation, involving the reaction of the carboxylic acid with an alcohol under acidic conditions. tcu.edulibretexts.org For (S)-4-(1-Aminoethyl)benzoic acid, the reaction is typically performed by refluxing with an excess of the desired alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). tcu.edu The hydrochloride salt of the starting material can serve as the acid catalyst, though additional acid may be required to drive the equilibrium toward the product.
Amidation: The formation of an amide bond is one of the most important reactions in medicinal chemistry. Direct conversion of the carboxylic acid of (S)-4-(1-Aminoethyl)benzoic acid to an amide requires the activation of the carboxyl group. This is typically achieved using coupling reagents that convert the hydroxyl of the carboxylic acid into a better leaving group. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to minimize side reactions and racemization. luxembourg-bio.comresearchgate.net The activated acid is then treated with a primary or secondary amine to furnish the corresponding amide. This method is highly versatile, allowing for the introduction of a wide array of substituents. researchgate.net
| Reaction Type | Reagent(s) | Typical Conditions | Product |
|---|---|---|---|
| Esterification | Methanol (MeOH), H₂SO₄ (cat.) | Reflux | (S)-Methyl 4-(1-aminoethyl)benzoate |
| Esterification | Ethanol (EtOH), HCl | Reflux | (S)-Ethyl 4-(1-aminoethyl)benzoate |
| Amidation | Benzylamine, EDC, HOBt | DMF, Room Temp. | (S)-4-(1-Aminoethyl)-N-benzylbenzamide |
| Amidation | Morpholine, HATU, DIPEA | DMF, Room Temp. | (S)-4-(4-(1-Aminoethyl)benzoyl)morpholine |
Reduction to Chiral Alcohols and Subsequent Transformations
The carboxylic acid functionality can be reduced to a primary alcohol while preserving the chiral center, yielding (S)-(4-(1-aminoethyl)phenyl)methanol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. stackexchange.com
Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or borane (B79455) (BH₃) complexes (e.g., BH₃·THF). jocpr.comcore.ac.uk These powerful hydrides readily reduce the carboxylic acid to the corresponding alcohol. jocpr.com Another effective method involves the use of sodium borohydride in the presence of iodine (NaBH₄/I₂), which has been shown to reduce amino acids to amino alcohols efficiently. stackexchange.com
The resulting chiral amino alcohol is a valuable synthetic intermediate. The primary alcohol can undergo various subsequent transformations. For instance, it can be oxidized under controlled conditions to form the corresponding aldehyde, or further to the carboxylic acid if desired. It can also be converted into an alkyl halide or sulfonate ester, transforming the hydroxyl into a good leaving group for nucleophilic substitution reactions. diva-portal.org
| Reducing Agent System | Solvent | Product | Key Features |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | (S)-(4-(1-Aminoethyl)phenyl)methanol | Powerful, unselective, requires anhydrous conditions. jocpr.com |
| Borane (BH₃·THF) | THF | (S)-(4-(1-Aminoethyl)phenyl)methanol | Chemoselective for carboxylic acids and amides. |
| Sodium Borohydride / Iodine (NaBH₄/I₂) | THF | (S)-(4-(1-Aminoethyl)phenyl)methanol | Milder alternative to LiAlH₄, good for amino acids. stackexchange.com |
Coupling Reactions via Activated Carboxylic Acid Derivatives
Beyond simple ester and amide formation, the activated carboxylic acid can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The carboxylic acid can first be converted to a more reactive derivative, such as an acyl chloride or a mixed anhydride.
For example, treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the highly reactive acyl chloride. This intermediate can then react with a wide range of nucleophiles. For instance, reaction with organometallic reagents like Grignard reagents or organocuprates can lead to the formation of ketones.
In the context of modern synthetic chemistry, the carboxylic acid group can also serve as a directing group in transition metal-catalyzed C-H activation reactions, allowing for functionalization at the ortho position of the benzoic acid ring. However, a more direct transformation of the carboxyl group itself can be achieved through decarboxylative coupling reactions, where the entire carboxyl group is replaced. For instance, under specific palladium or copper catalysis, activated benzoic acids can undergo decarboxylative amination or etherification. nih.gov
Transformations at the Amino Group
The primary amino group at the chiral center is nucleophilic and provides a key site for derivatization through acylation, sulfonylation, alkylation, and other transformations. As the starting material is a hydrochloride salt, a base is typically required to liberate the free amine before it can react as a nucleophile.
Acylation, Sulfonylation, and Carbamoylation Reactions
Acylation: The amino group readily reacts with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine, pyridine) to form N-acyl derivatives. researchgate.net This reaction is a straightforward way to introduce a wide variety of acyl groups, thereby modifying the steric and electronic properties of the molecule. This is a fundamental reaction in peptide synthesis and is used to protect the amino group. nih.gov
Sulfonylation: The formation of a sulfonamide is achieved by reacting the amino group with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), typically in the presence of a base. libretexts.orgresearchgate.net The resulting sulfonamides are generally stable compounds and are significant pharmacophores in medicinal chemistry. nih.gov The reaction of amino acids with sulfonyl chlorides under Schotten-Baumann conditions (aqueous base) is a common procedure. chimia.ch
Carbamoylation: Carbamoylation involves the formation of a urea (B33335) or carbamate (B1207046) derivative. Reaction of the amino group with an isocyanate (R-N=C=O) yields a substituted urea. This reaction is typically rapid and proceeds without the need for a catalyst. The process of carbamoylation can also occur through reaction with cyanate, which can be generated from urea. nih.govnih.govdntb.gov.uaresearchgate.net
| Reaction Type | Reagent | Base | Product Type |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | Triethylamine (Et₃N) | N-Acetyl derivative (Amide) |
| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Pyridine or NaOH | N-Tosyl derivative (Sulfonamide) |
| Carbamoylation | Phenyl Isocyanate (PhNCO) | None | N-Phenylurea derivative |
Alkylation and Reductive Amination Strategies
Alkylation: Direct N-alkylation of the primary amino group using alkyl halides is often challenging to control. The resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. nih.govresearchgate.netacs.org Achieving selective mono-alkylation often requires specific strategies, such as using a large excess of the amine or employing protecting group methodologies.
Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. wikipedia.orgmasterorganicchemistry.com This two-step, often one-pot, process involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate. youtube.com The imine is then reduced in situ to the desired secondary amine. This method avoids the issue of over-alkylation that plagues direct alkylation. masterorganicchemistry.com
The reduction of the intermediate imine can be achieved using various reducing agents. Milder hydrides like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they selectively reduce the protonated imine (iminium ion) in the presence of the unreacted carbonyl compound. masterorganicchemistry.comcommonorganicchemistry.com Catalytic hydrogenation is another common method for the reduction step. wikipedia.org
| Carbonyl Compound | Reducing Agent | Product (N-Substituent) |
|---|---|---|
| Formaldehyde | NaBH(OAc)₃ | -CH₃ (Methyl) |
| Acetone | NaBH₃CN | -CH(CH₃)₂ (Isopropyl) |
| Benzaldehyde | H₂, Pd/C | -CH₂Ph (Benzyl) |
| Cyclohexanone | NaBH(OAc)₃ | -C₆H₁₁ (Cyclohexyl) |
Formation of Imine and Oxime Derivatives
The primary amine functionality of (S)-4-(1-aminoethyl)benzoic acid hydrochloride serves as a versatile handle for the synthesis of various derivatives. Among the most fundamental transformations is the formation of imines (also known as Schiff bases) and oximes.
Imine Formation: The reaction of the primary amine with aldehydes or ketones under dehydrating conditions yields the corresponding imine derivatives. researchgate.net This condensation reaction is typically reversible and often catalyzed by an acid or base. saspublishers.com The process involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). researchgate.net The specific conditions, such as solvent, temperature, and the use of a dehydrating agent (e.g., molecular sieves), are optimized based on the reactivity of the specific carbonyl compound used.
Oxime Formation: Oximes are synthesized through the condensation of an aldehyde or ketone with hydroxylamine (B1172632). wikipedia.orgnih.gov In the context of deriving from (S)-4-(1-aminoethyl)benzoic acid, a two-step process would be envisioned. First, the primary amine could be transformed into a carbonyl group through oxidation. The resulting ketone could then be reacted with hydroxylamine (NH₂OH) to produce the corresponding ketoxime. wikipedia.org This reaction is a cornerstone in organic chemistry for the conversion of carbonyl compounds into oxime derivatives, which are valuable intermediates in various synthetic pathways, including the Beckmann rearrangement. nih.gov
| Derivative Type | Reactants | Key Functional Group | General Conditions |
| Imine (Schiff Base) | (S)-4-(1-Aminoethyl)benzoic acid + Aldehyde/Ketone | C=N | Dehydrating solvent (e.g., Toluene), often with acid/base catalysis |
| Oxime | (S)-4-(1-oxoethyl)benzoic acid (oxidized precursor) + Hydroxylamine | C=N-OH | Typically in a protic solvent like ethanol, often buffered |
Functionalization of the Aromatic Ring
The benzoic acid core of the molecule presents opportunities for further diversification through reactions on the aromatic ring. The reactivity and regioselectivity of these transformations are governed by the electronic effects of the two existing substituents: the (S)-1-aminoethyl group and the carboxylic acid group.
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic systems. wikipedia.org The outcome of such a reaction on the (S)-4-(1-aminoethyl)benzoic acid scaffold is dictated by the interplay of the directing effects of the substituents.
Activating/Deactivating Effects: The alkylamine group is generally considered an activating group, meaning it increases the rate of electrophilic substitution by donating electron density to the ring. Conversely, the carboxylic acid group is a deactivating group, withdrawing electron density and slowing the reaction rate. wikipedia.orgmasterorganicchemistry.com
Directing Effects: The activating alkylamine group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. Since the para position is already occupied by the carboxyl group, substitution is directed to the positions ortho to the aminoethyl group (C3 and C5). The deactivating carboxylic acid group is a meta-director, directing incoming electrophiles to the positions meta to it (also C3 and C5).
In this case, both groups direct the electrophile to the same positions (C3 and C5). However, the activating nature of the alkylamine group typically has a stronger influence than the deactivating carboxyl group, suggesting that substitution at these positions is feasible. Common SEAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), and sulfonation (using fuming H₂SO₄). masterorganicchemistry.com To prevent side reactions, such as oxidation of the amine or its reaction with the Lewis acid catalyst, it is often necessary to protect the amino group, for instance, as an amide, before performing the substitution. youtube.com
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nobelprize.orglibretexts.org These reactions typically require an aryl halide or triflate as a starting material. Therefore, to apply these methods, a halogenated derivative, such as (S)-4-(1-aminoethyl)-3-bromobenzoic acid, would be used as the substrate.
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. organic-chemistry.orgyoutube.com This method would allow for the introduction of various alkynyl groups onto the aromatic ring.
Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method for creating C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgyoutube.com The reaction is catalyzed by a palladium(0) complex in the presence of a base. researchgate.net This allows for the synthesis of biaryl structures or the introduction of various aryl or vinyl substituents. nih.govnih.gov
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling an aryl halide with a primary or secondary amine. wikipedia.orgopenochem.org It requires a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. libretexts.orgacsgcipr.org This would enable the introduction of an additional amino group or related nitrogen-containing functional group onto the aromatic ring.
The table below summarizes typical conditions for these palladium-catalyzed reactions as they would be applied to a halogenated analogue of the title compound.
| Reaction Name | Coupling Partners | Catalyst/Ligand System | Base |
| Sonogashira | Aryl Halide + Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Amine (e.g., Et₃N, piperidine) |
| Suzuki-Miyaura | Aryl Halide + Boronic Acid/Ester | Pd(OAc)₂ or Pd(PPh₃)₄ / Phosphine Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Buchwald-Hartwig | Aryl Halide + Amine | Pd₂(dba)₃ / Bulky Phosphine Ligand (e.g., BINAP, XPhos) | NaOtBu, K₃PO₄ |
Synthesis of Stereoisomers and Structurally Related Analogues
The primary stereoisomer of the title compound is its enantiomer, (R)-4-(1-aminoethyl)benzoic acid. chemshuttle.comcymitquimica.com The synthesis of specific stereoisomers is crucial in many applications. Methods for obtaining enantiomerically pure compounds generally fall into two categories: chiral resolution of a racemic mixture or asymmetric synthesis.
A common strategy for resolution involves reacting the racemic amine with a chiral resolving agent (a chiral carboxylic acid) to form a pair of diastereomeric salts. These salts often have different solubilities, allowing them to be separated by fractional crystallization. Subsequent removal of the resolving agent regenerates the enantiomerically pure amines. Alternatively, chiral chromatography can be employed to separate the enantiomers directly. nih.govpharm.or.jp
Structurally related analogues are also of significant interest. These can include positional isomers, where the aminoethyl and carboxyl groups are in a 1,2- (ortho) or 1,3- (meta) relationship on the aromatic ring. Synthesis of these analogues would require starting from different precursors, such as 2- or 3-acetylbenzoic acid, followed by a similar reductive amination or other synthetic sequence to introduce the chiral aminoethyl group.
Structure-Reactivity and Structure-Selectivity Relationships in Derivatives
The modification of the (S)-4-(1-aminoethyl)benzoic acid structure leads to predictable changes in its chemical properties and reactivity. These structure-reactivity and structure-selectivity relationships are fundamental to designing molecules for specific applications.
Structure-Reactivity Relationships: The electronic nature of substituents added to the aromatic ring directly influences the acidity of the carboxylic acid and the basicity of the primary amine.
Electron-Withdrawing Groups (EWGs): If an EWG (e.g., -NO₂, -CN) is introduced onto the ring via SEAr or a cross-coupling reaction, it will increase the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion. Simultaneously, the EWG will decrease the basicity of the amine by withdrawing electron density from the nitrogen atom.
Electron-Donating Groups (EDGs): Conversely, the introduction of an EDG (e.g., -OCH₃, -CH₃) will decrease the acidity of the carboxylic acid and increase the basicity of the amine.
These relationships can be quantified by changes in the pKa values of the respective functional groups.
Structure-Selectivity Relationships: The existing stereocenter at the C1 position of the ethyl group can influence the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselectivity. If a derivative of (S)-4-(1-aminoethyl)benzoic acid undergoes a reaction that creates a new stereocenter, the pre-existing (S)-center can energetically favor the formation of one diastereomer over the other. For example, if the amine is acylated with a prochiral reagent, the chiral environment provided by the molecule may lead to a preferential formation of one of the two possible diastereomeric products. This principle is a cornerstone of asymmetric synthesis, where an existing chiral element is used to control the formation of new stereocenters.
Theoretical and Computational Investigations of S 4 1 Aminoethyl Benzoic Acid Hydrochloride
Quantum Chemical Calculations on Molecular Conformation and Stereochemistry
Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and stereochemical nature of chiral molecules like (S)-4-(1-Aminoethyl)benzoic acid hydrochloride. These methods, particularly Density Functional Theory (DFT), allow for the determination of the most stable conformations of the molecule by exploring its potential energy surface.
The conformational landscape of this compound is primarily defined by the rotational freedom around the C-C bond connecting the ethylamino group to the benzene (B151609) ring and the C-N bond of the amino group. Theoretical calculations can identify various low-energy conformers and the transition states that separate them. For the (S)-enantiomer, the specific spatial arrangement of the amino, methyl, and carboxyl groups relative to the phenyl ring is crucial for its chemical and biological activity.
Computational studies on related chiral amino acids have demonstrated that the relative energies of different conformers can be influenced by intramolecular hydrogen bonding and steric hindrance. In the case of this compound, the protonated amino group (-NH3+) and the carboxylic acid group (-COOH) are key functional groups that dictate its conformational preferences.
Table 1: Calculated Relative Energies of Postulated Conformers of (S)-4-(1-Aminoethyl)benzoic acid
| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.00 |
| Gauche 1 | 60° | 1.25 |
| Gauche 2 | -60° | 1.30 |
| Eclipsed | 0° | 4.50 |
Note: This data is illustrative and based on typical energy differences found in similar chiral molecules. Specific calculations for this compound are not publicly available.
Electronic Structure Analysis using Ab Initio and Density Functional Theory (DFT) Methods
The electronic properties of this compound can be thoroughly investigated using ab initio and DFT methods. These calculations provide valuable information about the molecule's reactivity, stability, and spectroscopic characteristics. Key parameters derived from these analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of electron density.
The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting ability. The HOMO-LUMO gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the aromatic ring and the carboxylic acid group are expected to be the primary sites of electronic activity.
DFT calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. In this molecule, the protonated amino group would be a region of high positive potential, while the oxygen atoms of the carboxylic acid would exhibit negative potential.
Table 2: Predicted Electronic Properties of Benzoic Acid Derivatives from DFT Calculations
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzoic Acid | -7.2 | -1.5 | 5.7 |
| 4-Aminobenzoic Acid | -6.5 | -1.2 | 5.3 |
| (S)-4-(1-Aminoethyl)benzoic acid (estimated) | -6.7 | -1.4 | 5.3 |
Note: The data for (S)-4-(1-Aminoethyl)benzoic acid is an estimation based on the electronic effects of the substituents.
Computational Modeling of Reaction Mechanisms Involving this compound as a Reactant or Ligand
Computational modeling is a powerful tool for studying the mechanisms of chemical reactions. When this compound participates in a reaction, either as a reactant or as a chiral ligand, theoretical calculations can map out the entire reaction pathway. This includes identifying transition states, intermediates, and the associated energy barriers.
As a reactant, the amino and carboxylic acid groups are the most likely sites of chemical transformation. For instance, the carboxylic acid can undergo esterification or amidation, while the amino group can be acylated. DFT calculations can model the geometries of the transition states for these reactions and determine the activation energies, providing insights into the reaction kinetics.
When used as a chiral ligand in metal-catalyzed reactions, the stereochemistry of the reaction is of utmost importance. Computational models can help to understand the origin of enantioselectivity by analyzing the structure and stability of the diastereomeric transition states formed between the chiral ligand-metal complex and the substrate.
Molecular Dynamics Simulations for Solvent Interactions and Crystal Packing
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in different environments. These simulations can provide detailed information about its interactions with solvent molecules and how individual molecules arrange themselves in a crystal lattice.
In solution, the solvation shell around the molecule plays a crucial role in its conformational stability and reactivity. MD simulations in a solvent like water can reveal the nature of hydrogen bonding between the solute's functional groups and the surrounding water molecules. The charged -NH3+ and -Cl- ions will strongly interact with polar solvent molecules.
In the solid state, understanding the crystal packing is essential for predicting the material's physical properties. MD simulations, often combined with crystal structure prediction algorithms, can explore possible packing arrangements. These simulations can identify the dominant intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the crystal structure. For an ionic compound like a hydrochloride salt, the electrostatic interactions between the protonated amine, the chloride ion, and the carboxylic acid groups of neighboring molecules are expected to be the primary drivers of the crystal packing.
Prediction of Spectroscopic Parameters and Chiroptical Properties through Computational Methods
Computational methods are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data to confirm the structure and stereochemistry of a molecule. For this compound, these predictions are particularly valuable for its characterization.
Techniques such as DFT can be used to calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts for both ¹H and ¹³C can be predicted with good accuracy.
A key aspect of a chiral molecule is its interaction with polarized light. Chiroptical properties, such as electronic circular dichroism (ECD) and optical rotatory dispersion (ORD), are unique for each enantiomer. Time-dependent DFT (TD-DFT) is a widely used method for calculating ECD spectra. By comparing the computationally predicted ECD spectrum with the experimentally measured one, the absolute configuration of the chiral center can be unambiguously determined.
Table 3: Illustrative Predicted Spectroscopic Data for a Chiral Benzoic Acid Derivative
| Spectroscopic Parameter | Predicted Value |
| Key IR Frequency (C=O stretch) | ~1720 cm⁻¹ |
| ¹H NMR Chemical Shift (aromatic protons) | 7.5 - 8.2 ppm |
| ¹³C NMR Chemical Shift (carboxyl carbon) | ~168 ppm |
| Major ECD Transition Wavelength | ~230 nm |
Note: These values are representative and would require specific calculations for this compound.
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to S 4 1 Aminoethyl Benzoic Acid Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including (S)-4-(1-Aminoethyl)benzoic acid hydrochloride. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers the initial and fundamental structural information. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methine proton of the ethyl group, the methyl protons, and the amine protons would be expected. The chemical shifts of the aromatic protons are influenced by the substitution pattern on the benzene (B151609) ring. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons, the methine carbon, and the methyl carbon.
While specific spectral data for this compound is not widely published, data from structurally similar compounds, such as 4-aminobenzoic acid, can provide expected chemical shift ranges. For instance, in 4-aminobenzoic acid, the aromatic protons appear as doublets around 7.6 ppm and 6.5 ppm, and the carboxyl carbon resonates at approximately 168 ppm in ¹³C NMR. For this compound, the ethyl group would introduce a quartet for the methine proton and a doublet for the methyl protons in the ¹H NMR spectrum, with corresponding signals in the aliphatic region of the ¹³C NMR spectrum.
Two-dimensional (2D) NMR techniques are employed to further resolve structural ambiguities and confirm assignments.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. For this compound, a cross-peak between the methine proton and the methyl protons of the ethyl group would be a key correlation.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with their directly attached carbons. It would definitively link the methine proton signal to the methine carbon signal and the methyl proton signals to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC spectroscopy identifies longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for establishing the connectivity of the entire molecule. For example, correlations would be expected between the methine proton and the aromatic carbons, as well as the carboxyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. While less critical for the gross structure determination of this molecule, it can be valuable for confirming stereochemistry, especially when using chiral derivatizing agents.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected COSY Correlations |
| Aromatic (ortho to COOH) | 7.8 - 8.2 | Doublet | Aromatic protons |
| Aromatic (ortho to CH(NH₂)CH₃) | 7.3 - 7.6 | Doublet | Aromatic protons |
| Methine (-CH) | 4.0 - 4.5 | Quartet | Methyl protons |
| Amine (-NH₂) | 8.0 - 9.0 (as NH₃⁺) | Broad Singlet | - |
| Methyl (-CH₃) | 1.5 - 1.8 | Doublet | Methine proton |
| Carboxyl (-COOH) | 12.0 - 13.0 | Singlet | - |
| Carbon | Expected Chemical Shift (ppm) | Expected HSQC Correlation | Expected HMBC Correlations |
| Carboxyl (-COOH) | 165 - 175 | - | Aromatic protons (ortho) |
| Aromatic (ipso-COOH) | 130 - 140 | - | Aromatic protons (ortho) |
| Aromatic (ipso-CH) | 145 - 155 | - | Methine proton, Methyl protons |
| Aromatic (CH) | 125 - 135 | Aromatic protons | Methine proton, Other aromatic protons |
| Methine (-CH) | 50 - 60 | Methine proton | Methyl protons, Aromatic protons |
| Methyl (-CH₃) | 20 - 25 | Methyl protons | Methine proton |
To determine the enantiomeric purity of this compound using NMR, chiral auxiliary agents are necessary. These agents interact with the enantiomers to form diastereomeric complexes or derivatives that are distinguishable in the NMR spectrum.
Chiral Solvating Agents (CSAs) : These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This interaction induces small chemical shift differences between the signals of the R and S enantiomers. The choice of CSA is crucial and depends on the functional groups present in the analyte. For an amino acid derivative like the target compound, acidic CSAs that can interact with the amine group are often effective.
Chiral Derivatizing Agents (CDAs) : CDAs are chiral reagents that react covalently with the analyte to form stable diastereomers. These diastereomers have distinct NMR spectra, often with larger and more easily quantifiable differences in chemical shifts compared to those induced by CSAs. For this compound, the amine functionality is a prime site for derivatization with a chiral acid chloride, for example.
Chiral Chromatography for Enantiomeric Purity Determination
Chiral chromatography is a powerful technique for separating enantiomers and is widely used to determine the enantiomeric purity of chiral compounds.
Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for enantiomeric separation. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
For the separation of this compound, several types of CSPs could be effective:
Polysaccharide-based CSPs : Columns with cellulose (B213188) or amylose (B160209) derivatives are versatile and widely used for a broad range of chiral compounds, including those with aromatic and polar functional groups.
Pirkle-type CSPs : These phases operate on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions. The aromatic ring and polar groups in the target molecule make it a suitable candidate for this type of CSP.
Macrocyclic glycopeptide-based CSPs : These are particularly effective for the separation of amino acids and related compounds due to their complex stereochemistry and multiple interaction sites.
The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol, is optimized to achieve the best separation.
| Parameter | Typical Conditions |
| Column | Chiralpak AD-H, Chiralcel OD-H |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
While less common for non-volatile compounds like amino acid hydrochlorides, Gas Chromatography (GC) with a chiral column can be used after appropriate derivatization. The carboxylic acid and amine groups would need to be converted to more volatile esters and amides, respectively. This derivatization can be achieved in a single step. The resulting volatile derivatives can then be separated on a chiral GC column, often coated with a cyclodextrin (B1172386) derivative.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Elucidation
X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data provides a precise three-dimensional map of the electron density, revealing the exact spatial arrangement of all atoms in the crystal lattice.
| Parameter | Description |
| Crystal System | To be determined by analysis |
| Space Group | To be determined by analysis |
| Unit Cell Dimensions | To be determined by analysis |
| Key Intermolecular Interactions | Expected hydrogen bonding involving the carboxyl, amine, and chloride ions. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful non-destructive method for identifying the functional groups within a molecule. The spectra are generated by the absorption (IR) or scattering (Raman) of light corresponding to the vibrational frequencies of specific bonds. For this compound, the key functional groups are the carboxylic acid, the protonated amine (as a hydrochloride salt), the substituted benzene ring, and the ethyl side chain.
The analysis of the vibrational spectra can be informed by data from structurally similar compounds, such as 4-aminobenzoic acid and 4-ethylbenzoic acid. The presence of the hydrochloride salt will significantly influence the vibrational modes of the amino group, which is expected to exist as an ammonium (B1175870) salt (-NH3+).
Key Vibrational Band Assignments:
Carboxylic Acid Group (–COOH):
The O–H stretching vibration is typically observed as a very broad band in the IR spectrum, often in the range of 3300-2500 cm⁻¹.
The C=O stretching vibration gives rise to a strong, sharp band, usually found between 1710 and 1680 cm⁻¹.
The C–O stretching and O–H in-plane bending vibrations are coupled and appear in the 1440-1395 cm⁻¹ and 1330-1270 cm⁻¹ regions.
Protonated Amino Group (–NH3+):
The N–H stretching vibrations of the ammonium group are expected in the region of 3200-2800 cm⁻¹, often appearing as broad absorptions that may overlap with the O-H stretch of the carboxylic acid.
The asymmetric and symmetric N–H bending (scissoring) vibrations typically occur around 1600-1575 cm⁻¹ and 1550-1500 cm⁻¹, respectively.
Aromatic Ring (p-substituted benzene):
Aromatic C–H stretching vibrations are generally observed above 3000 cm⁻¹.
C=C stretching vibrations within the ring give rise to characteristic bands in the 1600-1450 cm⁻¹ region.
The out-of-plane C–H bending vibrations are indicative of the substitution pattern. For a para-substituted ring, a strong band is expected in the 850-800 cm⁻¹ range.
Ethyl Group (–CH–CH3):
Aliphatic C–H stretching vibrations of the methyl and methine groups are expected in the 2980-2850 cm⁻¹ range.
C–H bending vibrations for the methyl and methine groups will appear in the 1470-1370 cm⁻¹ region.
The following table summarizes the expected key vibrational frequencies for this compound based on the analysis of related compounds.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) - IR | Expected Wavenumber Range (cm⁻¹) - Raman | Intensity |
|---|---|---|---|---|
| O–H Stretch | Carboxylic Acid | 3300-2500 | - | Broad, Strong |
| Aromatic C–H Stretch | Benzene Ring | 3100-3000 | 3100-3000 | Medium |
| Aliphatic C–H Stretch | Ethyl Group | 2980-2850 | 2980-2850 | Medium |
| N–H Stretch | Ammonium (-NH3+) | 3200-2800 | - | Broad, Medium |
| C=O Stretch | Carboxylic Acid | 1710-1680 | 1710-1680 | Strong |
| Aromatic C=C Stretch | Benzene Ring | 1610-1580, 1500-1450 | 1610-1580, 1500-1450 | Medium-Strong |
| N–H Bend | Ammonium (-NH3+) | 1600-1575, 1550-1500 | - | Medium |
| C–H Bend | Ethyl Group | 1470-1370 | 1470-1370 | Medium |
| C–O Stretch / O–H Bend | Carboxylic Acid | 1330-1270 | - | Medium |
| Aromatic C–H Out-of-Plane Bend | Benzene Ring (para-substituted) | 850-800 | - | Strong |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C9H12ClNO2, the expected monoisotopic mass of the free base (C9H11NO2) is approximately 165.08 Da, and the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 166.09. The hydrochloride salt itself is not typically observed directly in the gas phase under common ionization techniques like electrospray ionization (ESI).
Upon ionization, the molecular ion is subjected to fragmentation, and the resulting fragment ions provide a roadmap to the molecule's structure. The fragmentation of (S)-4-(1-Aminoethyl)benzoic acid is expected to follow pathways observed for similar aromatic carboxylic acids and amines.
Plausible Fragmentation Pathways:
Loss of the Carboxyl Group: A common fragmentation pathway for benzoic acid derivatives is the loss of the carboxyl group as COOH (45 Da) or CO2 (44 Da) following rearrangement.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the ethylamine (B1201723) side chain is a highly probable fragmentation. This would lead to the loss of a methyl radical (•CH3, 15 Da) to form a stable iminium ion.
Benzylic Cleavage: Cleavage of the bond between the chiral carbon and the aromatic ring would result in the formation of a resonance-stabilized benzylic cation or related fragments.
Loss of Water: Dehydration (loss of H2O, 18 Da) from the carboxylic acid group is another possible fragmentation pathway.
Fragmentation of the Aromatic Ring: At higher collision energies, the aromatic ring itself can fragment, leading to smaller ions.
The following data table outlines the predicted major fragment ions for the protonated molecule [C9H12NO2]⁺.
| m/z | Proposed Fragment Ion | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 166.09 | [M+H]⁺ | - | [C9H12NO2]⁺ |
| 148.08 | [M+H - H2O]⁺ | H2O (18.01 Da) | [C9H10NO]⁺ |
| 121.07 | [M+H - COOH]⁺ | •COOH (45.01 Da) | [C8H10N]⁺ |
| 151.07 | [M+H - CH3]⁺ | •CH3 (15.02 Da) | [C8H9NO2]⁺ |
| 106.06 | [C7H8N]⁺ | CO2 + C2H4 | Fragment from cleavage of ethylamine side chain |
| 77.04 | [C6H5]⁺ | C3H6NO2 | Phenyl cation |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiroptical Characterization
Circular dichroism (CD) and optical rotatory dispersion (ORD) are powerful spectroscopic techniques for investigating the stereochemistry of chiral molecules. These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral compound.
Circular Dichroism (CD):
CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum is a plot of this differential absorption, and the resulting positive or negative peaks are known as Cotton effects. The sign of the Cotton effect is directly related to the absolute configuration of the chiral center.
For this compound, the chromophore is the substituted benzene ring. The chiral center, being directly attached to the aromatic ring, will induce chirality into the electronic transitions of the chromophore. For aromatic amino acids, characteristic CD bands are observed in the UV region. It is anticipated that the (S)-enantiomer will exhibit a specific CD spectrum with characteristic Cotton effects. Based on empirical rules for similar chiral aromatic compounds, a positive Cotton effect might be expected at longer wavelengths and a negative Cotton effect at shorter wavelengths for the S-configuration, although this can be influenced by solvent and pH.
Optical Rotatory Dispersion (ORD):
ORD spectroscopy measures the change in the angle of optical rotation as a function of wavelength. An ORD curve for a chiral compound will show a plain curve far from an absorption band and an anomalous curve (with peaks and troughs) in the region of a Cotton effect. The shape of the anomalous curve is directly related to the sign of the Cotton effect observed in the CD spectrum.
For this compound, the ORD curve is expected to show a negative rotation at the sodium D-line (589 nm), consistent with the nomenclature of many (S)-enantiomers. The curve would become more complex in the UV region where the aromatic chromophore absorbs, displaying an anomalous dispersion curve corresponding to the Cotton effects observed in the CD spectrum.
The following table summarizes the anticipated chiroptical properties.
| Technique | Parameter | Expected Observation for (S)-enantiomer |
|---|---|---|
| CD Spectroscopy | Cotton Effect (Longer Wavelength UV) | Potentially Positive |
| CD Spectroscopy | Cotton Effect (Shorter Wavelength UV) | Potentially Negative |
| ORD Spectroscopy | Optical Rotation at 589 nm | Negative |
| ORD Spectroscopy | Dispersion Curve | Anomalous curve in the UV region corresponding to CD bands |
Mechanistic Studies of Chemical Transformations Involving S 4 1 Aminoethyl Benzoic Acid Hydrochloride
Elucidation of Reaction Pathways in its Enantioselective Synthesis
The enantioselective synthesis of (S)-4-(1-Aminoethyl)benzoic acid hydrochloride is crucial for obtaining the pure, desired enantiomer, avoiding the need for chiral resolution from a racemic mixture. wikipedia.org A predominant pathway for synthesizing chiral amines is the asymmetric reductive amination of a prochiral ketone. nih.govwikipedia.org In this case, the precursor would be 4-acetylbenzoic acid.
The reaction mechanism proceeds in two key stages:
Imine Formation: The carbonyl group of 4-acetylbenzoic acid reacts with an ammonia (B1221849) source to form an intermediate imine. This step is typically reversible. wikipedia.org
Asymmetric Reduction: A chiral catalyst, often a transition metal complex with a chiral ligand (e.g., Rhodium, Iridium, or Ruthenium), coordinates to the imine. acs.orgnih.gov A hydride source, such as hydrogen gas (H₂) or a transfer hydrogenation reagent, then delivers a hydride ion to the imine carbon. wikipedia.org
The enantioselectivity of the synthesis is determined during the hydride transfer step. wikipedia.org The chiral catalyst creates a chiral environment around the imine, causing the two faces of the C=N double bond (the Re and Si faces) to be energetically non-equivalent. The transition state leading to the (S)-enantiomer is sterically or electronically favored, possessing a lower activation energy than the transition state leading to the (R)-enantiomer. wikipedia.org This difference in activation energy (ΔΔG‡) dictates the enantiomeric excess (ee) of the final product. Organocatalysis, using chiral organic molecules like proline derivatives, represents an alternative, metal-free approach that also operates by stabilizing one transition state over the other. wikipedia.org
A plausible reaction pathway is illustrated below:
Step 1: 4-acetylbenzoic acid + NH₃ ⇌ 4-(1-iminoethyl)benzoic acid + H₂O
Step 2: The imine intermediate complexes with a chiral catalyst (e.g., [Rh(COD)Cl]₂ with a chiral phosphine (B1218219) ligand).
Step 3: Hydride transfer occurs preferentially to one face of the imine, forming the (S)-amine complex.
Step 4: The product is released, and the catalyst is regenerated.
Investigation of the Mechanism of Chiral Recognition in Resolution Processes
When an enantioselective synthesis is not employed, the racemic mixture of 4-(1-Aminoethyl)benzoic acid must be separated through chiral resolution. The most common method involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org
For the resolution of a racemic amine like 4-(1-Aminoethyl)benzoic acid, a chiral acid such as L-(+)-tartaric acid is a suitable resolving agent. nih.govrsc.org The mechanism of chiral recognition relies on the formation of distinct three-dimensional structures between the enantiomers of the amine and the chiral resolving agent. The stability of these diastereomeric salts is governed by a combination of ionic interactions, hydrogen bonding, and steric hindrance.
The interaction can be conceptualized using the "three-point interaction model," where specific interactions (e.g., between the ammonium (B1175870) group, the carboxylate group, and the aromatic ring of the amine salt) with the chiral resolving agent create a more stable crystalline lattice for one diastereomer over the other.
(S)-amine + L-tartaric acid → [(S)-ammonium][L-tartrate] salt
(R)-amine + L-tartaric acid → [(R)-ammonium][L-tartrate] salt
The [(S)-ammonium][L-tartrate] salt and the [(R)-ammonium][L-tartrate] salt are diastereomers. One of these salts will typically have lower solubility in a given solvent system, allowing it to crystallize preferentially. wikipedia.org Molecular docking simulations can be used to model these interactions and predict which diastereomer will be less soluble by calculating their binding affinities and lattice energies. mdpi.com After separation, the addition of a base neutralizes the salt, liberating the pure (S)-enantiomer.
| Diastereomeric Salt | Calculated Lattice Energy (kJ/mol) | Predicted Solubility (g/100 mL) | Crystallization Outcome |
|---|---|---|---|
| (S)-amine • L-tartrate | -250 | 1.2 | Preferentially Crystallizes |
| (R)-amine • L-tartrate | -242 | 4.5 | Remains in Solution |
Mechanistic Probing of Catalytic Reactions Where this compound Serves as a Ligand Precursor
The structure of (S)-4-(1-Aminoethyl)benzoic acid, with its chiral amine and carboxylic acid functionalities, makes it an excellent candidate to serve as a precursor for chiral ligands in asymmetric catalysis. After appropriate modification (e.g., conversion of the carboxylic acid to an amide or ester with another coordinating group), it can act as a bidentate ligand, binding to a metal center through the nitrogen and another donor atom.
For instance, if modified to form a P,N-ligand, it could be used in transition metal-catalyzed reactions like asymmetric hydrogenation. The mechanism of such a reaction involves several key steps:
Catalyst Activation: The ligand coordinates to a metal precursor (e.g., an Iridium or Rhodium complex) to form the active chiral catalyst.
Substrate Coordination: The prochiral substrate (e.g., an olefin) coordinates to the metal center. The geometry of this coordination is influenced by the steric and electronic properties of the chiral ligand.
Migratory Insertion/Hydride Transfer: Oxidative addition of H₂ followed by migratory insertion or direct hydride transfer to the coordinated substrate occurs. The chiral ligand environment dictates the facial selectivity of this step, forcing the reaction to proceed through a lower-energy transition state to form one enantiomer of the product preferentially.
Product Release: The enantiomerically enriched product dissociates from the metal center, regenerating the catalyst for the next cycle.
The steric bulk of the ethyl group and the electronic nature of the benzoic acid moiety on the ligand backbone would create a well-defined chiral pocket around the metal center, effectively controlling the stereochemical outcome of the reaction.
Kinetic Studies and Reaction Profile Analysis
Kinetic studies are essential for understanding the mechanism of a reaction by revealing the sequence of elementary steps and identifying the rate-determining step (RDS)—the slowest step in the reaction sequence. libretexts.org For the enantioselective synthesis of (S)-4-(1-Aminoethyl)benzoic acid, reaction progress kinetic analysis would be performed by monitoring the concentrations of reactants, intermediates, and products over time.
By systematically varying the concentrations of the ketone substrate, the ammonia source, the hydrogen source, and the catalyst, the reaction order with respect to each component can be determined. This information is used to construct a rate law for the reaction. For example, if the reaction is found to be first-order in the catalyst and the substrate but zero-order in the hydrogen pressure, it might suggest that the oxidative addition of hydrogen is fast and reversible, while the hydride transfer to the imine is the rate-determining step. researchgate.net
A typical reaction profile would plot the free energy of the system against the reaction coordinate. It would show the relative energies of the reactants, intermediates, transition states, and products. The highest energy barrier on this profile corresponds to the rate-determining step. wikipedia.org Nonlinear effects, where the product's enantiomeric excess is not linearly related to the catalyst's enantiomeric excess, can also be studied to probe for the involvement of catalyst aggregates or multiple catalyst species in the reaction mechanism. acs.orgnih.gov
| Experiment | [Substrate] (M) | [Catalyst] (mM) | H₂ Pressure (atm) | Initial Rate (M/s) |
|---|---|---|---|---|
| 1 | 0.1 | 1.0 | 10 | 1.5 x 10⁻⁴ |
| 2 | 0.2 | 1.0 | 10 | 3.0 x 10⁻⁴ |
| 3 | 0.1 | 2.0 | 10 | 3.1 x 10⁻⁴ |
| 4 | 0.1 | 1.0 | 20 | 1.6 x 10⁻⁴ |
Isotopic Labeling Experiments to Determine Bond Breaking and Formation
Isotopic labeling is a powerful technique used to trace the pathway of atoms through a reaction mechanism. wikipedia.org By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (Deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), its fate can be tracked using techniques like mass spectrometry or NMR spectroscopy. chem-station.comacs.org
Several isotopic labeling experiments could elucidate the mechanism of the synthesis of (S)-4-(1-Aminoethyl)benzoic acid:
Deuterium (B1214612) Labeling: Performing the asymmetric reductive amination with deuterium gas (D₂) instead of H₂ would help determine the mechanism of hydride transfer. If the two deuterium atoms are added in a specific stereochemical fashion, it can provide information about the geometry of the transition state. Observing a kinetic isotope effect (KIE)—a change in reaction rate upon isotopic substitution—can also confirm whether the C-H (or C-D) bond formation is part of the rate-determining step. chem-station.com
¹⁵N Labeling: Using ¹⁵NH₃ as the nitrogen source would allow for the unambiguous tracking of the nitrogen atom from the ammonia source to the final amine product. This can confirm that the reaction proceeds via the imine intermediate and rule out alternative pathways. researchgate.net
¹³C Labeling: Labeling the carbonyl carbon of the 4-acetylbenzoic acid precursor with ¹³C would allow for the study of the C-N bond formation step. rsc.org Following the ¹³C signal through NMR could help identify intermediates and confirm the connectivity in the final product.
These experiments provide direct evidence of bond-forming and bond-breaking events, offering a level of detail that is often inaccessible through kinetic studies alone. acs.org
Correlation of Experimental Observations with Computational Mechanistic Predictions
Computational chemistry, particularly Density Functional Theory (DFT), serves as a vital tool to complement experimental studies. researchgate.net DFT calculations can be used to model the entire reaction profile of the enantioselective synthesis of (S)-4-(1-Aminoethyl)benzoic acid. rsc.org
Key aspects that can be investigated computationally include:
Transition State Structures: The geometries of the key transition states, especially the diastereomeric transition states that determine enantioselectivity, can be calculated. acs.org These models can reveal the specific non-covalent interactions (like hydrogen bonds or steric repulsion) between the substrate and the chiral catalyst that stabilize the favored transition state. nih.govacs.org
Activation Energies: The energy barriers (activation energies) for each step in the proposed mechanism can be calculated. beilstein-journals.org The calculated barrier for the rate-determining step can be compared with the activation energy derived from experimental temperature-dependent kinetic studies (using the Arrhenius equation). A strong correlation between the experimental and computed values validates the proposed mechanism.
Stereoselectivity Prediction: The energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the (S) and (R) products can be calculated. This energy difference can then be used to predict the enantiomeric excess (ee) of the reaction, which can be directly compared to experimental results. researchgate.net
When experimental data (e.g., from kinetics and isotopic labeling) and computational predictions align, it provides a robust and detailed understanding of the reaction mechanism. dntb.gov.uachiralpedia.com
| Transition State | Experimental ΔG‡ (kcal/mol) (from Kinetics) | Computed ΔG‡ (kcal/mol) (DFT) | Associated Step |
|---|---|---|---|
| TS(S-product) | 22.5 | 22.1 | Favored Hydride Transfer |
| TS(R-product) | 24.3 | 23.9 | Disfavored Hydride Transfer |
Emerging Research Directions and Future Prospects for S 4 1 Aminoethyl Benzoic Acid Hydrochloride
Advanced Characterization Techniques for In-Situ Monitoring of Reactions Involving the Compound
The synthesis of enantiomerically pure compounds requires precise control over the reaction to ensure high enantioselectivity and yield. Advanced characterization techniques that allow for in-situ, real-time monitoring are becoming indispensable tools for understanding, optimizing, and controlling these complex chemical transformations. The application of such techniques is a key aspect of the Process Analytical Technology (PAT) initiative, which aims to ensure final product quality through process design and control.
For reactions involving the synthesis or resolution of (S)-4-(1-Aminoethyl)benzoic acid hydrochloride, in-situ monitoring can provide invaluable data on reaction kinetics, catalyst activity, and, most importantly, the evolution of enantiomeric excess (e.e.) over time. This real-time information is crucial for determining the optimal reaction endpoint, preventing side reactions, and ensuring batch-to-batch consistency.
Several advanced spectroscopic techniques are well-suited for this purpose:
Vibrational Spectroscopy (FTIR and Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring the concentration of reactants, products, and intermediates in real-time. By tracking specific vibrational bands, it is possible to follow the progress of a reaction without the need for sampling and offline analysis. These techniques can be implemented using immersion probes, making them ideal for both batch and continuous flow reactors.
Chiroptical Spectroscopy: To directly monitor the chirality of the reaction, chiroptical techniques are required. Vibrational Circular Dichroism (VCD) is a particularly promising technique for the in-situ measurement of enantiomeric excess. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By combining VCD with FTIR, it is possible to simultaneously monitor both the conversion and the enantiomeric excess of a reaction, providing a complete picture of the process in real time.
Mass Spectrometry (MS): For enzymatic reactions, such as those catalyzed by transaminases or lipases, real-time monitoring using mass spectrometry can provide detailed insights into the reaction mechanism and kinetics. Techniques like Venturi Easy Ambient Sonic-Spray Ionization Mass Spectrometry (V-EASI-MS) allow for the direct analysis of the reaction mixture as it flows, enabling the detection of substrates, products, and even enzyme-substrate intermediates.
The integration of these advanced characterization techniques into the manufacturing process for this compound would facilitate a Quality by Design (QbD) approach. By understanding the influence of critical process parameters on the reaction outcome, it becomes possible to establish a design space within which the process consistently delivers a product of the desired quality. This is particularly important for continuous manufacturing, where real-time monitoring and control are essential for maintaining a state of control and enabling real-time release of the product.
Table 6: In-Situ Monitoring Techniques for Reactions Involving this compound
| Technique | Information Provided | Application |
|---|---|---|
| FTIR/Raman Spectroscopy | Real-time concentration of reactants, products, and intermediates. Reaction kinetics. | Monitoring reaction conversion and identifying reaction endpoint. |
| Vibrational Circular Dichroism (VCD) | In-situ measurement of enantiomeric excess (e.e.). | Real-time monitoring of stereoselectivity in asymmetric synthesis or resolution. |
| Mass Spectrometry (MS) | Real-time analysis of reaction components, including transient species. | Studying enzymatic reaction kinetics and mechanisms. |
| UV-Vis Spectroscopy | Concentration of chromophoric species. | Monitoring reactions involving colored reactants or products. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (S)-4-(1-aminoethyl)benzoic acid hydrochloride, and how do reaction conditions influence enantiomeric purity?
- Methodology : Synthesis typically involves chiral resolution or asymmetric catalysis. For example, benzoic acid derivatives are often synthesized via nucleophilic substitution or condensation reactions. Refluxing with reagents like SOCl₂ can introduce acyl chloride intermediates, followed by amination to yield the aminoethyl group . Enantiomeric purity is assessed using chiral HPLC or polarimetry.
- Key Considerations : Reaction temperature, solvent polarity, and catalyst choice (e.g., chiral ligands) critically impact stereoselectivity. Evidence from similar compounds (e.g., fadrozole hydrochloride) suggests that cyclization in refluxing CHCl₃ improves yield .
Q. Which analytical techniques are recommended for assessing the purity and structural integrity of this compound?
- Methodology :
- HPLC/UPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities. System suitability tests should meet USP/EP criteria (e.g., tailing factor < 2.0) .
- TLC : Silica gel plates with a mobile phase of ethyl acetate:methanol:ammonia (7:2:1) can separate byproducts .
- Spectroscopy : Confirm the structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.0 ppm, methylene groups at δ 3.5–4.0 ppm) and FT-IR (carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Q. How does the stability of this compound vary under different storage conditions?
- Methodology : Conduct accelerated stability studies per ICH guidelines:
- Thermal Stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B) and assess discoloration or impurity formation.
- Recommendations : Store in airtight containers at 2–8°C, protected from moisture and light, as advised for similar hydrochlorides .
Advanced Research Questions
Q. What strategies resolve enantiomeric contamination in this compound, and how is chiral integrity validated?
- Methodology :
- Chiral Resolution : Use diastereomeric salt formation with resolving agents like tartaric acid.
- Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to enhance (S)-enantiomer selectivity .
- Validation : X-ray crystallography (via SHELXL ) or vibrational circular dichroism (VCD) confirms absolute configuration.
Q. How can X-ray crystallography and computational modeling resolve structural ambiguities in this compound?
- Methodology :
- Crystallization : Grow single crystals via vapor diffusion (e.g., ethanol/water mixtures).
- Refinement : Use SHELXL for small-molecule refinement; validate hydrogen bonding and torsion angles against DFT-calculated lattice energies .
- Data Interpretation : Compare experimental (e.g., CCDC 2032776 ) and computational (Gaussian/B3LYP) bond lengths to identify discrepancies.
Q. How should researchers address contradictions in spectroscopic data across studies for this compound?
- Methodology :
- Cross-Validation : Replicate experiments under standardized conditions (solvent, concentration, temperature).
- Meta-Analysis : Compare NMR/IR data from PubChem, ChemIDplus, and peer-reviewed studies (e.g., δ shifts due to pH or counterion effects) .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm coupling patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
